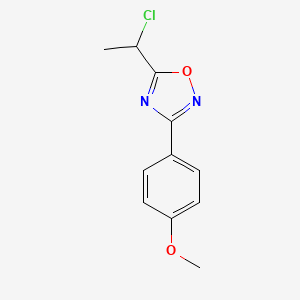

5-(1-Chloroethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(1-chloroethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-7(12)11-13-10(14-16-11)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXXFYYQCQGACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Chloroethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a chloroacetyl chloride derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques such as column chromatography or recrystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Chloroethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield different reduced forms.

Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Organic Synthesis

5-(1-Chloroethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole serves as a valuable building block in organic synthesis. Its structure facilitates the formation of more complex molecules through cyclization and substitution reactions. The compound can be synthesized from hydrazides and chloroacetyl derivatives under specific conditions, typically involving bases like triethylamine in solvents such as dichloromethane.

Biological and Medicinal Research

The compound has shown promising results in biological assays:

- Antimicrobial Activity : Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. This is attributed to their ability to inhibit bacterial enzymes.

- Antifungal Properties : Similar studies have demonstrated effectiveness against various fungal strains, suggesting potential applications in antifungal drug development .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its derivatives are employed in the manufacture of agrochemicals and dyes due to their unique chemical properties .

Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymers, enhancing their properties and functionalities. This application is particularly relevant in developing materials with specific characteristics for use in coatings and adhesives .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of oxadiazole derivatives:

- A study published in Journal of Medicinal Chemistry highlighted the synthesis of oxadiazole derivatives showing promising anticancer activity against various cell lines .

- Another research article focused on the antimicrobial efficacy of oxadiazoles against resistant bacterial strains, indicating that modifications to the oxadiazole ring can enhance activity significantly .

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Substituent Variations

A comparative analysis is provided below:

*Note: LogD values estimated based on computational data for analogous compounds .

Physicochemical Properties

- Lipophilicity : The 4-methoxyphenyl group contributes to moderate lipophilicity (LogD ~3.3), while fluorinated analogs (e.g., 4-fluorophenylmethyl) exhibit higher LogD due to increased halogen content .

- Hydrogen Bonding: All compounds lack H-bond donors (HBD = 0) but possess 1–2 H-bond acceptors (HBA = 2–3), influencing solubility and membrane permeability .

- Steric Effects : Bulky substituents (e.g., 3-fluoro-4-methylphenyl in ) reduce reactivity in nucleophilic substitutions compared to smaller groups like chloromethyl .

Biological Activity

5-(1-Chloroethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is characterized by three heteroatoms: two nitrogen atoms and one oxygen atom. The presence of the 1-chloroethyl and 4-methoxyphenyl groups contributes to its unique chemical properties, enhancing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

- Mechanism : The antimicrobial activity may be attributed to the compound's ability to inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : In vitro assays against various cancer cell lines (e.g., MCF-7, NCI-H460) revealed IC50 values indicating effective cytotoxicity. For instance, one study reported an IC50 of 12 µM against MCF-7 cells, suggesting moderate potency .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for microbial survival and cancer cell proliferation.

- Apoptosis Induction : It can trigger programmed cell death in cancer cells through the activation of intrinsic pathways.

Comparative Analysis with Similar Compounds

When compared to other oxadiazole derivatives, such as 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole and 5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, the presence of the methoxy group in this compound significantly alters its electronic properties and biological activity. This structural uniqueness enhances its potential as a therapeutic agent.

| Compound | Biological Activity |

|---|---|

| 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | Moderate anticancer activity |

| 5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | Antimicrobial properties |

| This compound | Broad-spectrum antimicrobial and anticancer effects |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-(1-Chloroethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole?

- Methodology : The compound can be synthesized via cyclocondensation of amidoxime precursors with chloroethyl-substituted carboxylic acids. Key steps include:

- Cyclization : Use Cs₂CO₃ as a base catalyst in dimethyl ether (DME) at 50°C to promote oxadiazole ring formation .

- Purification : Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) achieves >90% purity .

- Chloroethyl introduction : Alkylation of intermediates with 1-chloroethyl halides under inert atmospheres to avoid hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assigns chloroethyl (-CH₂Cl) and methoxyphenyl (-OCH₃) substituents. For example, the methoxy proton appears at δ 3.8–4.0 ppm .

- HRMS : Confirms molecular mass (e.g., [M+H]+ expected at m/z 267.06) .

- FTIR : Identifies C=N (1590–1630 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches .

- SFC : Validates stereochemical purity (e.g., >97% ee in chiral analogs) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Side Reactions :

- Hydrolysis of chloroethyl group : Minimized by using anhydrous solvents (e.g., DME) and inert atmospheres .

- Oxadiazole ring decomposition : Controlled via low-temperature cyclization (50°C) and avoiding excess acid .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Approaches :

- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., TIP47 in apoptosis studies ).

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate substituent effects (e.g., chloroethyl vs. methyl) with bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Analysis Framework :

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., T47D vs. MX-1 cell lines ).

- Metabolic stability tests : Evaluate compound degradation in liver microsomes to explain variability .

- Epistatic studies : Identify genetic modifiers affecting activity in resistant cell lines .

Q. How to design SAR studies for modifying substituents to enhance activity?

- SAR Design :

- Chloroethyl optimization : Replace with fluorinated analogs (e.g., -CF₃) to enhance lipophilicity and blood-brain barrier penetration .

- Methoxyphenyl substitution : Test electron-withdrawing groups (e.g., -NO₂) to modulate oxadiazole ring reactivity .

- Bioisosteres : Replace oxadiazole with triazole to compare target affinity .

Q. What in vitro assays are suitable for evaluating its anticancer potential?

- Assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.